molecular formula C21H28ClN3 B1662287 Rimcazole dihydrochloride CAS No. 75859-03-9

Rimcazole dihydrochloride

Cat. No.: B1662287
CAS No.: 75859-03-9
M. Wt: 357.9 g/mol
InChI Key: WNFWEJQIMFWVCQ-OKZTUQRJSA-N
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Description

Rimcazole dihydrochloride (CAS 75859-03-9) is a carbazole derivative primarily recognized as a sigma (σ) receptor antagonist with moderate affinity for the dopamine transporter (DAT) . It inhibits dopamine uptake and attenuates cocaine-induced locomotor activity and sensitization, making it a candidate for substance abuse research. Additionally, its role in cancer studies is under investigation, likely due to σ receptor modulation, which is implicated in tumor proliferation and apoptosis . Structurally, it features a cis-3,5-dimethylpiperazine moiety linked to a carbazole scaffold, contributing to its receptor-binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rimcazole dihydrochloride is synthesized through a multi-step process involving the reaction of carbazole with various reagents to introduce the necessary functional groups. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rimcazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .

Scientific Research Applications

Rimcazole dihydrochloride exhibits significant biological activity:

  • Sigma Receptor Antagonism : IC50 values of 1480 nM and 386 nM at σ1 and σ2 receptors, respectively .
  • Dopamine Transporter Inhibition : IC50 value of 57.6 nM, indicating its capacity to inhibit dopamine uptake and reduce the effects of stimulants like cocaine .

Neuroscience Research

Rimcazole is utilized extensively in neuroscience for studying the sigma receptor's role in various neurological conditions. Its antagonistic properties help elucidate sigma receptor functions independent of dopamine and serotonin influences.

Anticonvulsant Studies

Research indicates that rimcazole can attenuate convulsive effects induced by cocaine, suggesting its potential use in developing treatments for drug-induced seizures. Animal studies have shown that rimcazole can provide significant protection against maximal electroshock seizures when combined with other antiepileptic drugs .

Psychopharmacological Investigations

Originally hypothesized as an antipsychotic, rimcazole's interactions with sigma receptors are being explored to understand psychosis mechanisms better. Although it did not prove effective in clinical trials for schizophrenia, it remains a critical compound for studying psychotropic drug mechanisms .

Ocular Health Research

Recent patents suggest potential applications of rimcazole in treating ocular disorders related to vascular issues, indicating its versatility beyond neurological applications .

Table 1: Summary of Key Studies Involving this compound

StudyFocusFindings
Ferris et al., 1986Sigma Receptor FunctionEstablished rimcazole as a competitive antagonist at sigma sites in the brain .
Matsumoto et al., 2001Cocaine-Induced ConvulsionsDemonstrated that rimcazole analogs effectively block cocaine-induced convulsions in animal models .
Rennekamp et al., 2016Threat Response MechanismsInvestigated how σ1 receptor ligands, including rimcazole, influence behavioral responses to threats .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Targets and Mechanisms of Action

The following table summarizes key pharmacological properties of rimcazole dihydrochloride and structurally or functionally related compounds:

Compound Target Receptors Mechanism of Action Key Applications Affinity/IC50 (Noted in Evidence)
This compound σ receptor, DAT σ antagonist; DAT inhibitor Cocaine addiction, cancer studies Moderate DAT affinity
BD-1047 dihydrobromide σ1 receptor σ1 antagonist Neurological disorders High σ1 affinity
Haloperidol D2 receptor, σ receptor D2 antagonist; σ antagonist Schizophrenia, psychosis High D2 affinity
PRE-084 hydrochloride σ1 receptor σ1 agonist Neuroprotection studies Selective σ1 agonist
Siramesine σ2 receptor σ2 ligand; DNA damage inducer Cancer therapy Multiple MoAs (DNA/protein synthesis inhibition)

Key Findings:

Receptor Specificity :

  • Rimcazole exhibits dual activity at σ receptors and DAT, distinguishing it from selective σ1 antagonists like BD-1047 or agonists like PRE-084 .
  • Haloperidol shares σ antagonism but primarily targets D2 receptors, linking it to antipsychotic effects rather than dopamine reuptake inhibition .

Therapeutic Applications :

  • Rimcazole’s DAT inhibition is critical for reducing cocaine’s behavioral effects, whereas BD-1047 and PRE-084 are explored for neurological conditions like amnesia or neuropathic pain .
  • Siramesine’s σ2-mediated DNA damage mechanisms highlight its niche in oncology, contrasting with rimcazole’s broader σ/DAT profile .

Structural and Functional Divergence: Unlike PRE-084 (a morpholine derivative) or haloperidol (a butyrophenone), rimcazole’s carbazole scaffold may enhance its blood-brain barrier penetration, favoring central nervous system applications .

Research Findings and Clinical Relevance

  • Cancer Research: Rimcazole’s σ antagonism may disrupt tumor growth pathways, similar to Siramesine’s σ2-driven apoptosis. In vitro: Rimcazole’s efficacy in cancer models remains less characterized compared to CDK inhibitors like vanoxerine dihydrochloride (IC50 ~3–4 µM in hepatoma cells) .
  • Substance Abuse: Rimcazole reduces cocaine-induced behaviors by ~40–60% in preclinical models, outperforming non-selective DAT inhibitors like bupropion, which lack σ receptor activity .
  • Side Effects : σ antagonists like rimcazole and BD-1047 are generally better tolerated than D2 antagonists (e.g., haloperidol), which carry extrapyramidal side effects .

Biological Activity

Rimcazole dihydrochloride, a compound initially developed as a potential antipsychotic agent, has garnered attention for its unique biological activities, particularly its interactions with sigma receptors and dopamine transporters. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and research findings from various studies.

  • Chemical Name: 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride
  • Molecular Formula: C21H27N3.2HCl
  • Purity: ≥98%

This compound primarily functions as an antagonist at sigma receptors, specifically σ1 and σ2 subtypes. The compound exhibits the following inhibitory concentrations (IC50 values):

  • σ1 Receptor: 1480 nM
  • σ2 Receptor: 386 nM
  • Dopamine Transporter (DAT): 57.6 nM

These interactions suggest that this compound can inhibit dopamine uptake, which may contribute to its effects on behavior and potential therapeutic applications in addiction and psychosis management .

Antagonistic Properties

Rimcazole's antagonism at sigma receptors has been linked to various physiological effects, including:

  • Reduction of Cocaine Self-Administration: Studies have shown that rimcazole analogs can decrease cocaine self-administration in animal models without significantly affecting food-maintained responding . This suggests a potential utility in treating cocaine addiction.

Behavioral Studies

Research indicates that rimcazole can alter locomotor activity and reduce the stimulant effects of cocaine. For example:

  • In a study assessing the effects on rats self-administering cocaine, rimcazole produced dose-dependent decreases in response rates maintained by cocaine .

Study on Cocaine Self-Administration

A pivotal study demonstrated that rimcazole analogs effectively decreased cocaine self-administration rates in rats. The findings suggested that these compounds might promote conformational changes in the DAT that reduce cocaine binding, thus altering the drug's reinforcing properties .

Behavioral Economic Analysis

Another study utilized behavioral economic analysis to assess the demand for cocaine under the influence of rimcazole. The results indicated that rimcazole reduced the motivation to obtain cocaine while maintaining food-seeking behavior, highlighting its potential as a treatment for substance use disorders .

Summary of Efficacy in Cancer Research

Recent studies have also explored the antiproliferative effects of sigma ligands, including rimcazole, on cancer cell lines. The following table summarizes the growth inhibition metrics:

CompoundMean GI50 (μM)TGI (μM)LC50 (μM)Therapeutic Index
Rimcazole22.3Not availableNot availableNot calculated
PB2824.6Not availableNot availableNot calculated
SM2173.6Not availableNot availableNot calculated
BD104792.1Not availableNot availableNot calculated

The mean GI50 value for rimcazole indicates moderate antiproliferative efficacy against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of rimcazole dihydrochloride, and how do its binding affinities compare across these targets?

this compound acts as a σ (sigma) receptor antagonist with moderate affinity for dopamine transporters (DAT). Experimental studies using radioligand displacement assays reveal its binding affinity (Ki) for σ receptors in the nanomolar range, while DAT inhibition occurs at micromolar concentrations. Researchers should validate target engagement via competitive binding assays (e.g., [³H]-DTG for σ receptors) and dopamine uptake inhibition assays in neuronal cell lines .

Q. How should researchers design in vitro assays to evaluate rimcazole’s dual activity on σ receptors and dopamine transporters?

A tiered approach is recommended:

  • Primary screening : Use σ receptor-rich cell lines (e.g., NG108-15 neuroblastoma) and DAT-expressing models (e.g., HEK293-DAT) to quantify receptor occupancy via radioligand binding .
  • Functional assays : Measure intracellular Ca²⁺ flux (for σ receptor antagonism) and dopamine uptake inhibition (via HPLC or fluorescent probes) .
  • Dose-response curves : Include rimcazole concentrations from 1 nM to 100 µM to capture its biphasic effects .

Q. What solvent systems are optimal for this compound in experimental preparations?

this compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM). For in vitro studies, prepare stock solutions in sterile PBS or saline to avoid solvent toxicity. For in vivo administration, use isotonic saline with pH adjustment (6.5–7.0) to prevent precipitation .

Advanced Research Questions

Q. How can contradictory findings in rimcazole’s anticancer activity be resolved across preclinical models?

A 2021 study using the NCI-60 panel reported variable rimcazole efficacy, with strong growth inhibition in HCT-116 (p53+/+) cells but limited activity in breast cancer lines. To address contradictions:

  • Mechanistic stratification : Compare σ receptor expression levels (via qPCR/Western blot) across cell lines .
  • Combinatorial assays : Test rimcazole with DNA-damaging agents (e.g., cisplatin) to assess synergy, as σ receptors modulate apoptosis pathways .
  • In vivo validation : Use xenograft models (e.g., MDA-MB-231) with dose escalation (10–40 mg/kg, intraperitoneal) to confirm tumor regression trends observed in prior studies .

Q. What experimental controls are critical when studying rimcazole’s effects on nociceptin/orphanin FQ (NOP) receptors?

Key controls include:

  • Pharmacological specificity : Co-administer selective NOP agonists (e.g., nociceptin) and antagonists (e.g., SB-612111) to isolate rimcazole’s off-target effects .
  • Ion channel validation : Use Xenopus oocytes co-expressing NOP receptors and GIRK1 channels to measure K⁺ current inhibition (IC₅₀ = 12.6 mM for rimcazole) .
  • Negative controls : Test structurally related σ ligands (e.g., BD1047) to rule out assay artifacts .

Q. How can researchers standardize data reporting for rimcazole’s neuropharmacological effects across heterogeneous studies?

Adopt the MIACARM framework for cellular assays:

  • Metadata documentation : Include batch-specific purity (>99.8% for rimcazole), solvent details, and assay conditions (e.g., temperature, incubation time) .
  • Statistical rigor : Report effect sizes, confidence intervals, and p-values for dose-response relationships (e.g., tumor doubling time in xenografts: 3.85 days vs. 27 days post-treatment) .
  • Data repositories : Share raw datasets (e.g., binding curves, tumor volumes) in public repositories like Figshare or Zenodo to enable meta-analyses .

Q. Methodological Considerations

Q. What parameters should be prioritized in rimcazole’s in vivo pharmacokinetic (PK) studies?

Focus on:

  • Plasma half-life : Rodent studies show a t₁/₂ of ~2.5 hours for rimcazole, necessitating twice-daily dosing .
  • Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio via LC-MS/MS post-intraperitoneal administration .
  • Metabolite profiling : Identify major metabolites (e.g., N-dealkylated derivatives) using HPLC-MS to assess off-target interactions .

Q. How should conflicting results between rimcazole’s σ receptor antagonism and DAT inhibition be interpreted?

Context-dependent effects are likely:

  • Temporal resolution : Use fast-scan cyclic voltammetry (FSCV) in brain slices to distinguish rapid DAT inhibition (seconds) from slower σ receptor modulation (minutes) .
  • Tissue specificity : Compare rimcazole’s effects in σ receptor-dense regions (e.g., striatum) vs. DAT-rich areas (e.g., nucleus accumbens) .

Q. Data Presentation Guidelines

  • Tables : Format dose-response data in Microsoft Word tables with Roman numerals (Table I, Table II). Include footnotes for statistical tests (e.g., Student’s t-test) and purity validation .
  • Figures : Use color-coded line graphs for IC₅₀ curves (σ vs. DAT) and bar charts for tumor volume comparisons. Avoid excessive chemical structures in graphics .

Properties

CAS No.

75859-03-9

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride

InChI

InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;

InChI Key

WNFWEJQIMFWVCQ-OKZTUQRJSA-N

SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Key on ui other cas no.

75859-03-9

Pictograms

Irritant

Synonyms

BW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Rimcazole dihydrochloride
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